molecular formula C13H18BrClFNO B1374516 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-38-1

2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374516
CAS No.: 1220032-38-1
M. Wt: 338.64 g/mol
InChI Key: LDSKDXAAZGJGHC-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 4-bromo-2-fluorophenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Essential for Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride
  • Ethyl (4-bromo-2-fluorobenzoyl)acetate

Uniqueness

2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSKDXAAZGJGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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